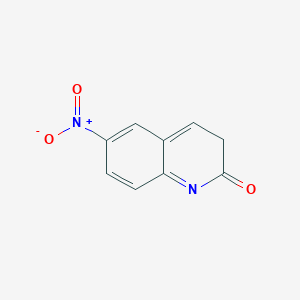

6-nitroquinolin-2(3H)-one

Description

Overview of Quinolinone Derivatives in Heterocyclic Chemistry

Quinoline (B57606) and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. nih.govecorfan.org This structural motif is a cornerstone in medicinal chemistry, with numerous quinoline-based compounds approved as drugs for a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents. nih.govresearchgate.net The versatility of the quinoline scaffold allows for extensive functionalization, leading to a vast library of derivatives with diverse biological activities. researchgate.netbenthamdirect.com Quinolinone, a subtype of quinoline, is characterized by a carbonyl group in the pyridine ring and has attracted considerable attention for its own spectrum of biological properties. connectjournals.com

Significance of Nitro-substituted Heterocycles in Medicinal Chemistry

The introduction of a nitro group (NO2) to a heterocyclic scaffold is a well-established strategy in medicinal chemistry to modulate the biological activity of a molecule. nih.gov Nitro-containing compounds exhibit a broad range of pharmacological effects, including antimicrobial, antineoplastic, and antiparasitic activities. nih.govmdpi.com The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the parent molecule, influencing its binding affinity to biological targets and its metabolic stability. nih.gov In some cases, the nitro group can act as a prodrug element, undergoing reduction in specific physiological environments, such as the hypoxic conditions found in solid tumors, to generate cytotoxic species. nih.govnih.gov

Historical Context of 6-Nitroquinolin-2(3H)-one Investigations

The study of quinoline derivatives dates back to the 19th century, with initial isolation from coal tar. nih.gov The nitration of quinoline and its analogs has been a subject of investigation for over a century, with early studies exploring the regioselectivity of this reaction. researchgate.net Specific research into 6-nitroquinolin-2(1H)-one has emerged from broader investigations into the synthesis and properties of functionalized quinolinones. For instance, the nitration of 4-hydroxy-2(1H)-quinolone has been shown to yield different isomers depending on the reaction conditions, with the use of nitric acid and sulfuric acid at low temperatures favoring the formation of 4-hydroxy-6-nitro-quinolin-2-(1H)-one. arabjchem.org More recently, enzymatic studies have identified 6-nitroquinolin-2(1H)-one as a metabolite in the biotransformation of 6-nitroquinoline (B147349) by xanthine (B1682287) oxidase. nih.govnih.gov

Current Research Landscape and Academic Relevance

Contemporary research on this compound and its derivatives is driven by the quest for new therapeutic agents and molecular probes. The compound serves as a valuable scaffold for the synthesis of novel molecules with potential biological activities. For example, derivatives of 6-nitro-4-hydroxy-2-quinolone have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. scholarsresearchlibrary.com The presence of the nitro group at the 6-position, often in conjunction with a hydroxyl group at the 4-position, has been identified as a key feature for this activity. scholarsresearchlibrary.com Furthermore, the enzymatic conversion of 6-nitroquinoline to fluorescent products, with 6-nitroquinolin-2(1H)-one as a side product, highlights its relevance in the development of probes for detecting hypoxic conditions in tumors. nih.govnih.gov The ongoing exploration of its chemical reactivity and biological properties ensures its continued importance in academic and industrial research.

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

6-nitro-3H-quinolin-2-one |

InChI |

InChI=1S/C9H6N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h1-3,5H,4H2 |

InChI Key |

SVAJGQURIQFPMO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C2C=C(C=CC2=NC1=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis Methodologies and Novel Synthetic Approaches for 6 Nitroquinolin 2 3h One

Classical Nitration Strategies for Quinolin-2(3H)-one Scaffold

The introduction of a nitro group onto the quinolin-2(3H)-one framework is most commonly achieved through electrophilic aromatic substitution. This classical approach remains a cornerstone for the synthesis of 6-nitroquinolin-2(3H)-one.

Direct Electrophilic Aromatic Substitution with Mixed Acids

The direct nitration of quinolin-2(1H)-one (also known as carbostyril) is a well-established method for producing nitro-substituted derivatives. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com This electrophile then attacks the electron-rich benzene (B151609) ring of the quinolinone scaffold.

Regioselectivity Control in Nitration Reactions

The position of nitration on the quinolin-2(3H)-one ring is directed by the electronic properties of the heterocyclic system. The lactam group (a cyclic amide) in the pyridinone ring is a deactivating group for electrophilic substitution. Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring. Specifically, nitration tends to occur at the C-6 and C-8 positions. In the case of quinoline (B57606) 1-oxide, nitration in highly acidic conditions favors the C-5 and C-8 positions. jst.go.jp The formation of this compound as a major product is often achievable under carefully controlled conditions. nih.gov

Influence of Reaction Conditions on Nitration Outcomes

The outcome of the nitration of quinolin-2(3H)-one is highly dependent on the reaction conditions, including temperature, the ratio of nitric acid to sulfuric acid, and the reaction time. For instance, the nitration of 1-methyl-2-quinolone (B133747) with fuming nitric acid can lead to a trinitro derivative, while using a lower temperature can yield the 1-methyl-6-nitro-2-quinolone as the main product. nih.gov Similarly, the nitration of 4-hydroxy-2(1H)-quinolone with a mixture of nitric acid and sulfuric acid at 0 °C results in the formation of 4-hydroxy-6-nitro-quinolin-2-(1H)-one. arabjchem.org

Below is an interactive data table summarizing the influence of various reaction conditions on the nitration of quinolinone derivatives.

| Starting Material | Nitrating Agent | Temperature | Major Product(s) | Reference |

| Quinolin-2(1H)-one | Conc. HNO₃ / Conc. H₂SO₄ | < -5°C | 6-nitro-4-hydroxy-2(1H)-quinolone | scholarsresearchlibrary.com |

| 1-Methyl-2-quinolone | Fuming HNO₃ | 50 °C | 1-Methyl-6-nitro-2-quinolone | nih.gov |

| 4-Hydroxy-2(1H)-quinolone | HNO₃ / H₂SO₄ | 0 °C | 4-hydroxy-6-nitro-quinolin-2-(1H)-one | arabjchem.org |

| 8-(Alkyl)-2-methylquinoline | Conc. H₂SO₄ / Conc. HNO₃ | 70 °C | 8-(Alkyl)-2-methyl-5-nitroquinolines | mdpi.com |

One-Pot Synthetic Routes to this compound and its Derivatives

In recent years, one-pot and multi-component reactions have gained prominence as efficient and environmentally friendly alternatives for the synthesis of complex molecules like this compound. tcichemicals.com These methods often involve the in-situ formation of the quinoline core with the nitro group already incorporated.

Condensation Reactions from Aromatic Aldehydes and Amides

One-pot syntheses can be designed where a substituted o-nitroaromatic aldehyde undergoes reductive cyclization in the presence of a suitable coupling partner. For example, a one-pot Friedländer quinoline synthesis has been developed from o-nitroarylcarbaldehydes and ketones or aldehydes. researchgate.net This involves the reduction of the nitro group to an amine, which then condenses in situ with the carbonyl compound to form the quinoline ring. researchgate.net While not a direct synthesis of this compound, this methodology highlights the potential for one-pot strategies in constructing related quinoline systems.

Multi-component Reactions for Quinoline Core Construction

Multi-component reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecular architectures from three or more starting materials in a single operation. tcichemicals.com The synthesis of quinoline derivatives can be achieved through MCRs. For instance, a three-component reaction of an amine derivative, 1H-indole-3-carbaldehyde, and malononitrile (B47326) can yield substituted quinolines. ekb.eg While a specific MCR for the direct synthesis of this compound is not prominently documented, the versatility of MCRs suggests this as a promising area for future research. The general principle involves the selection of precursors that will assemble to form the desired quinolinone ring with a nitro-substituted component.

Derivatization Strategies of this compound

The this compound moiety is a versatile platform for chemical synthesis. Its structure, featuring an electron-withdrawing nitro group and a lactam function within a bicyclic aromatic system, allows for a variety of chemical transformations. These modifications are crucial for developing new compounds with tailored properties. Derivatization strategies primarily target the nitrogen atom of the quinolinone ring, the nitro group, and various positions on the aromatic core through electrophilic, nucleophilic, and cyclization reactions.

N-Alkylation and Substituted Dihydroquinolinone Formation

N-alkylation of the quinolinone ring is a fundamental derivatization strategy to introduce various alkyl or aryl groups at the N-1 position. This reaction typically involves treating the this compound with an alkylating agent in the presence of a base. The choice of base and solvent can influence the reaction's outcome, sometimes leading to a mixture of N-alkylation and O-alkylation products. researchgate.net For instance, alkylation of quinazolin-4(3H)-one, a related heterocyclic system, with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF readily yields the N-alkylation product. juniperpublishers.com

In the context of 6-nitroquinolin-2(1H)-one derivatives, specific and high-yielding N-alkylation reactions have been developed. A notable example is the reaction of 4-chloro-1-methyl-6-nitroquinolin-2(1H)-one with 3-aminobutan-1-ol, which proceeds at high temperatures to form 4-((4-hydroxybutan-2-yl)amino)-1-methyl-6-nitroquinolin-2(1H)-one. nih.gov This demonstrates that the N-1 position can be pre-alkylated (in this case, with a methyl group) before further modifications are made at other positions of the quinolinone core. The use of catalytic systems, such as those involving ruthenium complexes, has also been explored for the N-alkylation of amino acid esters using alcohols, a reaction that proceeds via a borrowing hydrogen mechanism and represents a green chemistry approach. d-nb.infowikipedia.org

| Starting Material | Alkylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Quinoline-2-one derivative | 4-bromobut-1-ene | NaH, DMF | Mixture of N- and O-alkylation (1:1.5) | researchgate.net |

| Quinoline-2-one derivative | 5-bromopent-1-ene | NaH, DMF | Mixture of N- and O-alkylation (2:1) | researchgate.net |

| 4-chloro-6-nitroquinolin-2(1H)-one derivative | 3-aminobutan-1-ol | DIPEA, NMP, 160 °C | N-1 substituted quinolinone | nih.gov |

| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃, DMF, 100 °C | N-alkylation product (82% yield) | juniperpublishers.com |

Reductive Amination for Amino-Substituted Derivatives

The nitro group at the C-6 position is a key functional handle that can be readily transformed into an amino group. This reduction is a critical step for creating amino-substituted quinolinones, which are valuable intermediates for further functionalization. The conversion of the nitro group to an amine significantly alters the electronic properties of the quinoline ring, transforming an electron-withdrawing group into an electron-donating one.

Standard reduction methods are highly effective for this transformation. One common method involves the use of stannous chloride (SnCl₂) in an acidic medium, such as 6M hydrochloric acid in methanol. mdpi.com This procedure is known for its reliability and tolerance to various other functional groups. mdpi.com An alternative and widely used method is catalytic hydrogenation, often employing Raney nickel as the catalyst with hydrazine (B178648) hydrate (B1144303) as the hydrogen source. nih.gov This reaction is typically carried out in a solvent mixture like ethanol (B145695) and dichloromethane (B109758) at reduced temperatures. nih.gov The resulting 6-aminoquinolin-2(3H)-one can then be used in a wide array of subsequent reactions, including diazotization, acylation, and further alkylation.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitroquinoline derivatives | SnCl₂, 6M HCl, MeOH, T >50 °C | Aminoquinoline derivatives | Up to 86% | mdpi.com |

| 6-Nitroquinoline (B147349) | Raney nickel, hydrazine hydrate, EtOH/CH₂Cl₂ (1:1), 0 °C | 6-Hydroxylaminoquinoline | Not specified | nih.gov |

Electrophilic Substitution at Other Positions

Further electrophilic substitution on the this compound ring allows for the introduction of additional functional groups, although the positions of these substitutions are heavily influenced by the directing effects of the existing substituents. The quinolinone system contains an acylamino group (the lactam) which is an ortho-, para-director, and a deactivating nitro group which is a meta-director.

Nitration is a common electrophilic substitution reaction studied on quinolone systems. For example, the nitration of 4-hydroxy-2(1H)-quinolones using a mixture of concentrated nitric acid and sulfuric acid at low temperatures can lead to substitution at the 6-position. arabjchem.orgscholarsresearchlibrary.com When this compound itself is subjected to further nitration, the incoming nitro group would be directed to positions meta to the existing nitro group (i.e., C-5 or C-7) and ortho/para to the activating acylamino group. Studies on the nitration of 1,8-dimethyl-2-quinolone resulted in the formation of 3,5,7-trinitro and 3,5-dinitro derivatives, indicating that the 3, 5, and 7 positions are susceptible to electrophilic attack. kochi-tech.ac.jp The steric hindrance from the N-1 substituent can also play a role in directing the substitution. kochi-tech.ac.jp

Cyclization Strategies for Fused Quinolinone Cores (e.g., oxazepinoquinolinones, oxazinoquinolinones)

A sophisticated derivatization strategy involves the construction of additional rings fused to the quinolinone core, leading to complex polycyclic systems like oxazinoquinolinones and oxazepinoquinolinones. These strategies often involve multi-step sequences starting from a suitably functionalized 6-nitroquinolin-2(1H)-one.

A synthetic route to a 2,3-dihydro-1H- nih.govx-mol.comoxazino[2,3-c]quinolin-5(6H)-one core began with a 4-chloro-6-nitroquinolinone derivative. nih.gov The key steps included a nucleophilic aromatic substitution (SNAr) reaction with an amino alcohol (e.g., 2-aminopropan-1-ol) to displace the chlorine at C-4, followed by an intramolecular cyclization. nih.gov Similarly, seven-membered oxazepinoquinolinone rings have been synthesized. nih.gov This was achieved by reacting a 4-chloroquinolinone with a longer chain amino alcohol, such as 3-aminobutan-1-ol, followed by intramolecular ring closure. nih.gov These cyclization strategies are powerful tools for creating conformationally constrained analogues with novel three-dimensional shapes.

| Target Core | Starting Material | Key Reagents/Steps | Reference |

|---|---|---|---|

| 2,3-Dihydro-1H- nih.govx-mol.comoxazino[2,3-c]quinolin-5(6H)-one | 4-Chloro-6-nitroquinolinone derivative | 1. 2-Aminopropan-1-ol, DIPEA; 2. Intramolecular cyclization (CuI) | nih.gov |

| 1,2,3,4-Tetrahydro- nih.govx-mol.comoxazepino[2,3-c]quinolin-6(7H)-one | 4-Chloro-6-nitroquinolinone derivative | 1. 3-Aminobutan-1-ol, DIPEA; 2. Intramolecular cyclization (LiOtBu) | nih.gov |

| Pyrido[3,2-f]quinazolin-1(2H)-ones | 6-Nitroquinoline | Potassium cyanide, primary nitroalkanes | rsc.org |

Synthesis of Pyrrol-2(3H)-one and N-Benzyl-pyrrol-2(3H)-one Analogues

The synthesis of analogues where the quinolinone core is modified or replaced can lead to compounds with distinct biological profiles. One such modification involves the creation of pyrrol-2(3H)-one analogues linked to the quinoline scaffold.

A reported synthesis of such compounds starts with a 6-substituted-2-chloroquinolin-3-carbaldehyde, including the 6-nitro derivative. researchgate.net This aldehyde is reacted with a 3-aroylpropionic acid to form an intermediate furan-2(3H)-one. These furanones are then converted into the corresponding pyrrol-2(3H)-ones by treatment with an amine, such as ammonia (B1221849) or benzylamine, to yield N-unsubstituted or N-benzyl-pyrrol-2(3H)-ones, respectively. researchgate.net This approach allows for the generation of a library of compounds where the substitution at the 6-position of the quinoline ring (e.g., with a nitro group) can be systematically varied. researchgate.net

Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen

A direct method for introducing an amino group onto the quinoline ring is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction is particularly effective for electron-deficient aromatic systems like nitroquinolines. mdpi.comnih.govgrafiati.com The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the substitution of a hydrogen atom, typically at a position ortho or para to the nitro group. mdpi.comgrafiati.com

In the VNS reaction, a nucleophile with a leaving group attached to the nucleophilic center attacks the aromatic ring. For amination, reagents like 4-amino-1,2,4-triazole (B31798) or 9H-carbazole in the presence of a strong base like potassium tert-butoxide can be used. mdpi.comgrafiati.com For example, the reaction of 8-nitroquinoline (B147351) with potassium 9H-carbazol-9-ide in THF resulted in the introduction of the carbazolyl group at the C-7 position (ortho to the nitro group). mdpi.com This methodology provides a powerful and direct route to amino-functionalized nitroquinolines, bypassing the more common reduction-then-substitution sequences. The regiochemistry of the substitution is influenced by factors such as the position of the nitro group and the steric bulk of the incoming nucleophile. mdpi.comgrafiati.com

Palladium-catalyzed Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of quinolinone chemistry, these methods have been instrumental in the development of synthetic routes to various substituted derivatives. While specific examples detailing the direct arylation of this compound are not extensively documented, the principles of palladium-catalyzed arylation of the quinoline and quinolinone core are well-established and offer a viable strategy for the functionalization of this scaffold.

Generally, these reactions involve the coupling of a halo- or triflyloxy-substituted quinolinone with an arylboronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or through direct C-H bond activation/arylation. The reactivity and regioselectivity of these transformations are highly dependent on the catalyst system, ligands, and reaction conditions employed.

For instance, an efficient method for the palladium-catalyzed regioselective C-2 arylation of quinolines has been developed using a combination of O₂ and Ag₂CO₃ as oxidants. acs.org This approach allows for the coupling of various substituted quinolines with unactivated arenes under mild conditions, yielding 2-arylquinolines which are valuable synthetic intermediates. acs.orgnih.govresearchgate.net Another strategy focuses on the synthesis of 4-aryl-2-quinolinones through a Pd-catalyzed intramolecular amidation of C(sp²)−H bonds. capes.gov.br This process uses a catalytic amount of PdCl₂ and Cu(OAc)₂ under an oxygen atmosphere to facilitate the cyclization, providing access to a range of substituted 4-aryl-2-quinolinones. capes.gov.br

Furthermore, sequential palladium-catalyzed reactions have been developed for the synthesis of complex quinolinone derivatives. One such protocol involves β-C(sp³)–H arylation followed by an intramolecular amination of δ-C(sp²)–H bonds, demonstrating the versatility of palladium catalysis in constructing the quinolinone core itself. rsc.org The choice of ligand is crucial; for example, biaryl phosphine (B1218219) ligands have been shown to be effective in challenging C–O cross-coupling reactions to form ethers, a transformation that shares mechanistic principles with C-C coupling. mit.edumit.edu The optimization of these catalytic systems often involves screening various ligands, bases, and solvents to achieve high yields and selectivity. mdpi.com

These established methodologies for the arylation of the quinolinone ring system provide a strong foundation for the potential synthesis of arylated derivatives of this compound. The application of Suzuki, Stille, or direct C-H arylation protocols to a suitably functionalized this compound precursor could enable the introduction of various aryl groups at different positions on the heterocyclic core.

Table 1: Examples of Palladium-Catalyzed Reactions for Quinoline/Quinolinone Synthesis This table presents general methodologies for the arylation of the quinoline core, which could be adapted for this compound.

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| C-2 Arylation of Quinolines | Pd(OAc)₂, Ag₂CO₃, O₂ | Regioselective C-H activation; couples with unactivated arenes. | acs.orgresearchgate.net |

| Synthesis of 4-Aryl-2-quinolinones | PdCl₂, Cu(OAc)₂, O₂ | Intramolecular C(sp²)−H amidation sequence. | capes.gov.br |

| Sequential β-C(sp³)–H Arylation and Amination | Palladium catalyst with N,O-bidentate directing group | Constructs substituted quinolinone derivatives. | rsc.org |

| Suzuki Cross-Coupling | Pd(dppf)Cl₂, Na₂CO₃ | Couples bromo-quinazolines with boronic esters. A common method for biaryl synthesis. | mdpi.com |

Enzymatic Synthesis Approaches

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Biocatalysis operates under mild conditions, often reducing the need for harsh reagents and protecting groups. For the synthesis of quinolinone derivatives, including this compound, enzymatic approaches represent a novel and promising frontier.

A specific enzymatic route to 6-nitroquinolin-2(1H)-one has been identified as a side reaction during the bioreduction of 6-nitroquinoline. nih.govacs.orgnih.gov Studies on the metabolism of 6-nitroquinoline by the one-electron reducing enzyme system, xanthine (B1682287)/xanthine oxidase, revealed that under certain conditions, this system can convert the substrate into 6-nitroquinolin-2(1H)-one. nih.govacs.orgacs.orgresearchgate.net

The primary metabolic pathway investigated was the reduction of the nitro group of 6-nitroquinoline to form the fluorescent molecule 6-aminoquinoline (B144246), a process that occurs selectively under hypoxic (low oxygen) conditions. nih.govacs.org However, in a separate, oxygen-dependent side reaction, xanthine oxidase was found to hydroxylate the C2 position of 6-nitroquinoline, leading to the formation of 6-nitroquinolin-2(1H)-one (which exists in tautomeric equilibrium with this compound). nih.govnih.gov The formation of this hydroxylated product underscores the importance of metabolite identification in characterizing enzymatic reactions. acs.orgnih.gov

The enzymatic synthesis was carried out in a cell-free in vitro system. nih.gov Although the yield for this specific transformation was low (approximately 2%), it demonstrates a proof-of-concept for the direct enzymatic conversion of a nitroquinoline to a nitroquinolinone. nih.gov

Table 2: Enzymatic Synthesis of 6-Nitroquinolin-2(1H)-one

| Substrate | Enzyme System | Product | Key Observation | Yield | Reference |

|---|---|---|---|---|---|

| 6-Nitroquinoline | Xanthine/Xanthine Oxidase | 6-Nitroquinolin-2(1H)-one | Occurs as a side reaction to the main bioreductive metabolism. | 2% | nih.gov |

Beyond the specific action of xanthine oxidase, other enzyme systems have been explored for the synthesis of the broader quinoline and quinolinone families. These methods highlight the potential for developing more efficient and selective biocatalytic routes.

One prominent strategy involves the use of oxidoreductases. For example, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been employed in two distinct enzymatic strategies for producing quinolines and 2-quinolones. cardiff.ac.ukacs.orgnih.gov MAO-N, from sources like Pseudomonas putida, can effectively catalyze the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding aromatic quinoline derivatives using molecular oxygen as a green oxidant. rsc.org This dehydroaromatization proceeds under mild conditions and can deliver products in excellent yields. rsc.org

In a different approach, a chemo-enzymatic sequence using HRP was developed to convert N-cyclopropyl-N-alkylanilines into 2-quinolone compounds. cardiff.ac.ukacs.org This process involves an HRP-catalyzed annulation/aromatization reaction followed by an iron-mediated oxidation. nih.gov Other enzymes, such as α-amylase, have also been reported to catalyze one-pot domino reactions to generate substituted quinolines from 2-aminobenzaldehydes and α,β-unsaturated carbonyl compounds. researchgate.net These diverse enzymatic methods illustrate the expanding toolbox available to synthetic chemists for the construction of N-heterocycles, offering pathways that are both efficient and environmentally benign. cardiff.ac.ukrsc.org

Spectroscopic and Structural Elucidation Techniques for 6 Nitroquinolin 2 3h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. In 6-nitroquinolin-2(3H)-one, the spectrum reveals distinct signals for both the aromatic protons on the quinoline (B57606) core and the labile N-H proton, which is indicative of the lactam tautomer.

Research findings for 6-nitroquinolin-2(1H)-one, a tautomeric form, show a characteristic downfield signal for the N-H proton around δ 12.32 ppm, which appears as a broad singlet. rsc.org The aromatic protons exhibit specific chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group at the C6 position. For instance, the proton at the C5 position is deshielded and appears as a doublet of doublets, while the C7 proton also shows a distinct pattern. rsc.orgnih.gov The protons on the pyridinone ring (H3 and H4) typically appear as doublets with a notable coupling constant. rsc.org

In a study of 6-nitroquinolin-2(1H)-one, the following ¹H NMR signals were reported in DMSO-d₆: a singlet at δ 12.32 ppm (1H, NH), a singlet at δ 8.63 ppm (1H, H-5), a doublet at δ 8.27 ppm (1H, J = 9.1 Hz, H-7), a doublet at δ 8.08 ppm (1H, J = 9.6 Hz, H-4), a doublet at δ 7.42 ppm (1H, J = 9.1 Hz, H-8), and a doublet at δ 6.64 ppm (1H, J = 9.6 Hz, H-3). rsc.org The introduction of substituents at other positions on the quinolinone ring, as seen in various analogues, leads to predictable changes in the chemical shifts and coupling constants of the remaining aromatic protons. nih.govscholarsresearchlibrary.com

¹H NMR Chemical Shifts (δ, ppm) for 6-Nitroquinolin-2(1H)-one and an Analogue

| Proton | 6-Nitroquinolin-2(1H)-one (in DMSO-d₆) rsc.org | 3-Carbethoxy-6-nitroquinolin-2(1H)-one (in CDCl₃) nih.gov |

|---|---|---|

| N-H | 12.32 (s) | Not reported |

| H-3 | 6.64 (d, J=9.6 Hz) | - |

| H-4 | 8.08 (d, J=9.6 Hz) | 8.58 (s) |

| H-5 | 8.63 (s) | 8.57 (d, J=2.6 Hz) |

| H-7 | 8.27 (d, J=9.1 Hz) | 8.50 (dd, J=9.1, 2.6 Hz) |

| H-8 | 7.42 (d, J=9.1 Hz) | 7.51 (d, J=9.1 Hz) |

Carbon-13 NMR (¹³C NMR) is crucial for elucidating the carbon framework of a molecule. The spectrum of a 6-nitroquinolin-2(1H)-one analogue displays signals for all unique carbon atoms, including the characteristic carbonyl carbon of the lactam ring, which typically resonates in the range of δ 157-162 ppm. rsc.orgnih.gov

For 3-carbethoxy-6-nitroquinolin-2(1H)-one, the reported ¹³C NMR spectrum in CDCl₃ showed signals at δ 162.1, 158.4, 154.9, 146.9, 144.3, 128.6, 125.2, 120.6, 118.1, and 117.8 ppm for the quinolinone core carbons, in addition to the ester carbons. nih.gov The carbon atom attached to the nitro group (C6) and the other aromatic carbons show distinct chemical shifts that are influenced by the electronic effects of the substituents. The positions of the quaternary carbons and the protonated carbons can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

¹³C NMR Chemical Shifts (δ, ppm) for 6-Nitroquinolin-2(1H)-one Analogues

| Compound | Solvent | Reported Chemical Shifts nih.gov |

|---|---|---|

| 3-Carbethoxy-6-nitroquinolin-2(1H)-one | CDCl₃ | 162.1, 158.4, 154.9, 146.9, 144.3, 128.6, 125.2, 120.6, 118.1, 117.8, 62.6, 14.2 |

| 6-Nitro-3-(phenylsulfonyl)quinolin-2(1H)-one | DMSO-d₆ | 157.0, 145.42, 145.37, 142.6, 139.6, 134.5, 133.1, 129.5, 129.0, 128.4, 127.7, 117.23, 117.16 |

While ¹H and ¹³C NMR are standard, multinuclear NMR can provide further structural details by probing other NMR-active nuclei. For complex analogues of quinolinones, this technique can be particularly insightful. For example, in organotin(IV) complexes derived from quinoline-based ligands, ¹¹⁹Sn NMR spectroscopy is used to determine the coordination geometry around the tin atom. ijcce.ac.ir The chemical shift (δ) and the presence of coupling satellites can indicate the coordination number, which in some dibutyltin(IV) complexes suggests a 6-coordinate octahedral geometry in solution. ijcce.ac.ir

Although not commonly reported for this compound itself, ¹⁵N NMR could theoretically be employed to study the electronic environment of the two nitrogen atoms—the amide nitrogen and the nitro group nitrogen—providing direct information on tautomerism and electronic structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound and its derivatives. It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation. This allows for the accurate determination of the molecular weight. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide the elemental composition of the molecule with high accuracy, which is essential for confirming the chemical formula of newly synthesized compounds. rsc.org For example, the HRMS-ESI analysis of quinolin-2(1H)-one yielded an [M+H]⁺ ion at m/z 146.0623, corresponding to the calculated value of 146.0600 for C₉H₈NO⁺. rsc.org Similarly, various quinolinone derivatives have been characterized using this method to confirm their expected molecular formulas. nih.govarkat-usa.org

High-Resolution ESI-MS Data for Quinolin-2(1H)-one Analogues rsc.org

| Compound | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |

|---|---|---|---|

| Quinolin-2(1H)-one | C₉H₇NO | 146.0600 | 146.0623 |

| 3-Bromoquinolin-2(1H)-one | C₉H₆BrNO | 223.9705 | 223.9682 |

| 6-Chloroquinolin-2(1H)-one | C₉H₆ClNO | 180.0211 | 180.0219 |

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and numerous fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

For 6-nitroquinoline (B147349), a closely related structure, the EI mass spectrum shows a prominent molecular ion peak at m/z 174. nist.gov The fragmentation pattern is characteristic of nitroaromatic compounds and quinolines. Key fragmentation pathways include the loss of a nitro group (NO₂, 46 Da) to give a fragment at m/z 128, and the loss of nitric oxide (NO, 30 Da) followed by carbon monoxide (CO, 28 Da). nist.gov The quinoline ring itself can fragment via the loss of hydrogen cyanide (HCN, 27 Da). nist.gov Analysis of 3-substituted 6-nitroquinolin-2(1H)-one derivatives also shows the molecular ion (M⁺·) as a key feature in their mass spectra, confirming their molecular weight and providing a basis for interpreting their fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For nitroquinolinone derivatives, techniques like Electrospray Ionization (ESI) combined with Time-of-Flight (TOF) or Orbitrap mass analyzers are frequently employed. mdpi.comnih.gov

For instance, the HRMS (ESI-TOF) analysis of 1-methyl-6-nitroquinolin-2(1H)-one, an analogue of the title compound, would be expected to show a calculated [M+H]⁺ ion peak that closely matches the experimentally observed value, confirming its elemental composition. rsc.org Similarly, HRMS analysis of other related structures, such as 8-bromo-5-nitroquinoline, provided an observed m/z of 252.9609 for the [M+H]⁺ ion, which was in excellent agreement with the calculated value of 252.9607, thereby confirming the formula C₉H₅BrN₂O₂. rsc.org This level of precision is crucial for distinguishing between compounds with similar nominal masses. High-resolution mass measurements for various new 8-nitroquinolinone derivatives have been successfully performed using both Gas Chromatography Time-of-Flight (GCT Premier) and ESI Quadrupole Time-of-Flight (QTOF) mass spectrometers. acs.org

Table 1: Example HRMS Data for Nitroquinoline Analogues

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 8-Bromo-5-nitroquinoline | C₉H₅BrN₂O₂ | [M+H]⁺ | 252.9607 | 252.9609 | rsc.org |

| 6-Cyano-8-methylquinoline | C₁₁H₇N₃O₂ | [M+Na]⁺ | 236.0436 | 236.0428 | rsc.org |

| 1-Acetyl-6-chloro-3-nitroquinolin-2(1H)-one | C₁₁H₉ClN₂O₃ | [M+Na]⁺ | 275.01994 | 275.01989 | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a cornerstone for identifying and quantifying volatile and semi-volatile compounds. wikipedia.org In the context of quinoline derivatives, GC-MS is used for identification, impurity profiling, and analysis in various matrices. madison-proceedings.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key functional groups and their expected vibrational frequencies include:

N-H Stretching: The N-H group in the quinolinone ring typically shows a stretching vibration in the range of 3100-3400 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the lactam ring is one of the most prominent features, with a strong absorption band generally appearing between 1650 and 1700 cm⁻¹.

NO₂ Stretching: The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch around 1500-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹. heteroletters.orgscholarsresearchlibrary.com

C=C and C=N Stretching: Aromatic ring stretching vibrations occur in the 1400-1620 cm⁻¹ region. dergipark.org.tr

C-H Stretching: Aromatic C-H stretching is typically observed above 3000 cm⁻¹. scholarsresearchlibrary.com

Studies on various nitro-substituted quinolinones have confirmed these assignments. For example, a series of 6-nitro-4-hydroxy-2-quinolone derivatives showed characteristic IR bands for OH, C=O, and NO₂ groups. scholarsresearchlibrary.com Specifically, one derivative displayed bands at 1680 and 1610 cm⁻¹ (C=O) and 1522 cm⁻¹ (NO₂). scholarsresearchlibrary.com Another analogue, 1-(2-chloro-6-nitroquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one, showed a carbonyl stretch at 1656 cm⁻¹. sapub.org

Table 2: Characteristic IR Absorption Bands for Nitroquinolinone Analogues

| Compound Family/Analogue | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| This compound | Carbonyl (C=O) | 1650–1700 | |

| 6-Nitro-4-hydroxy-2-quinolone derivative | Carbonyl (C=O) | 1680, 1610 | scholarsresearchlibrary.com |

| 6-Nitro-4-hydroxy-2-quinolone derivative | Nitro (NO₂) | 1522 | scholarsresearchlibrary.com |

| (E)-1-Ethyl-4-hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-6-nitroquinolin-2(1H)-one | Carbonyl (C=O) | 1668, 1615 | scholarsresearchlibrary.com |

| (E)-1-Ethyl-4-hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-6-nitroquinolin-2(1H)-one | Nitro (NO₂) | 1525 | scholarsresearchlibrary.com |

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline state, including bond lengths, bond angles, and intermolecular interactions. This technique is crucial for unambiguously determining the absolute structure and conformation of complex molecules like this compound.

While the specific crystal structure of this compound is not detailed in the search results, studies on related nitro-substituted quinolinones highlight the power of this method. For instance, X-ray crystallography can be used to resolve the spatial arrangement of atoms, with monoclinic crystal systems (e.g., space group P2₁/n) being common for similar quinolinone structures. The insights gained from the crystal structures of analogues are invaluable. For example, an antikinetoplastid study was conducted on the 8-nitroquinolin-2(1H)-one pharmacophore, where derivatives were synthesized and characterized, implying the importance of understanding the precise 3D structure for molecular interactions. researchgate.net The crystal structures of other quinoline derivatives have been determined, revealing that the ring portions share similar structural features. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed empirical formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

This method has been widely applied to confirm the structures of newly synthesized nitroquinolinone derivatives. For example, in the synthesis of various 6-nitro-4-hydroxy-2-quinolone derivatives, elemental analysis was a key part of the characterization process. scholarsresearchlibrary.com

Table 3: Elemental Analysis Data for Representative Quinolinone Analogues

| Compound | Formula | Analysis | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| A 6-nitro-4-hydroxy-2-quinolone derivative | C₂₀H₁₆N₂O₅ | C | 65.93 | 65.74 | scholarsresearchlibrary.com |

| H | 4.43 | 4.23 | scholarsresearchlibrary.com | ||

| N | 7.69 | 7.79 | scholarsresearchlibrary.com | ||

| Another 6-nitro-4-hydroxy-2-quinolone derivative | C₂₀H₁₆N₂O₆ | C | 63.14 | 63.26 | scholarsresearchlibrary.com |

| H | 4.23 | 4.18 | scholarsresearchlibrary.com | ||

| N | 7.39 | 7.15 | scholarsresearchlibrary.com | ||

| 8-Bromo-5-nitroquinoline | C₉H₅BrN₂O₂ | C | 42.72 | 42.76 | rsc.org |

| H | 1.99 | 1.83 | rsc.org | ||

| N | 11.07 | 10.90 | rsc.org | ||

| 2-([1,1'-biphenyl]-4-yl)-N-ethyl-7-nitroquinazolin-4-amine | C₂₂H₁₈N₄O₂ | C | 71.34 | 71.34 | heteroletters.org |

| H | 4.90 | 4.90 | heteroletters.org |

Other Chromatographic and Spectroscopic Methods for Characterization

Beyond the core techniques, other methods are employed for comprehensive characterization and impurity profiling of this compound and its analogues.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of a compound and for separating it from byproducts and starting materials. It is often coupled with a UV detector.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. For nitro-substituted quinolinones, π→π* transitions are typically observed in the 300–400 nm range, and the position of these absorptions can be influenced by the substitution pattern on the aromatic rings. For example, UV-Vis spectroscopy of 7-hydroxy-8-nitroquinolin-2-yl)methyl acetate (B1210297) revealed important electronic properties. uga.edu

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy provides information about molecular vibrations. researchgate.net It is particularly useful for studying symmetric vibrations and bonds within highly symmetric or chromophoric molecules, such as quinoline derivatives, which often produce intense Raman signals. dergipark.org.trresearchgate.net The technique has been successfully used, often supported by DFT calculations, to characterize the main vibrational bands of various quinoline derivatives. researchgate.netarabjchem.org

Biological Activities and Mechanistic Studies of 6 Nitroquinolin 2 3h One

Anticancer Activity Investigations

Derivatives of 6-nitroquinolin-2(3H)-one have been the subject of numerous studies to evaluate their potential as cancer therapeutic agents. Research has explored their cytotoxic effects against various cancer cell lines and delved into the molecular mechanisms underpinning their activity.

Inhibition of Cancer Cell Proliferation and Cytotoxicity

The cytotoxic potential of quinolinone derivatives is a cornerstone of their anticancer evaluation. Studies have demonstrated that these compounds can inhibit the proliferation of a range of cancer cell lines. For instance, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a related nitro-containing heterocyclic compound, exhibited significant cytotoxicity in 8 out of 13 human tumor cell lines tested. nih.govresearchgate.net Notably, it showed greater antitumor properties than several standard clinical drugs like doxorubicin (B1662922) and cisplatin (B142131) in certain cell lines, while displaying minimal cytotoxicity against normal human peripheral blood mononuclear cells. nih.govresearchgate.net Other studies on different series of quinoline (B57606) derivatives have also reported potent cytotoxic activity against various cancer cell lines, including those of the breast, colon, and lung. researchgate.netresearchgate.netrsc.org

Table 1: Cytotoxicity of Selected Quinolinone Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (Compound 1i) | U-937 (Leukemia) | 0.7 | nih.gov |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (Compound 1i) | HL-60 (Leukemia) | 6.0 | nih.gov |

| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (Compound 1i) | MOLT-4 (Leukemia) | ~2.0 (estimated) | nih.gov |

| (E)-2-(4-Hydroxystyryl)-6-nitroquinoline-4-carboxylic acid (Compound 3h) | HT29 (Colon Adenocarcinoma) | 58.84 | researchgate.net |

| 2-(4,7-dichloro-8-methyl-5-nitro-2-quinolyl)-4-nitro-1,3-tropolone (Compound 3d) | OVCAR-3 (Ovarian) | Data not specified | rsc.org |

| 2-(4,7-dichloro-8-methyl-5-nitro-2-quinolyl)-4-nitro-1,3-tropolone (Compound 3d) | HCT 116 (Colon) | Data not specified | rsc.org |

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2-M phase)

A key mechanism for the anticancer action of this compound derivatives is the induction of apoptosis (programmed cell death) and interference with the normal progression of the cell cycle. nih.govresearchgate.netresearchgate.net Studies on related compounds have shown they can cause cell cycle arrest, often at the G2/M phase. researchgate.netmdpi.comwaocp.org For example, treatment of MOLT-4 leukemia cells with 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione led to an accumulation of cells in the S and G2/M phases, indicating a mitotic arrest or a delay in the exit of daughter cells from the mitotic cycle. nih.govresearchgate.net This cell cycle disruption is frequently accompanied by the upregulation of apoptosis. nih.govresearchgate.net The apoptosis-inducing effect has been confirmed through flow cytometry and is mediated by the activation of caspases, such as caspase-3 and caspase-6. nih.govresearchgate.net Similarly, other novel 8-nitro quinoline-thiosemicarbazone analogues have been shown to induce G1/S and G2/M phase cell cycle arrest and trigger apoptosis through mitochondrial pathways. researchgate.net

Interaction with Nucleic Acids

The ability of quinolinone-based compounds to interact with nucleic acids like DNA and RNA is a significant aspect of their mechanism of action. researchgate.net The planar structure of the quinoline ring system allows these molecules to intercalate between the base pairs of DNA, interfering with processes like replication and transcription. researchgate.net The presence of functional groups, such as the amino group, enables the formation of hydrogen bonds with DNA and RNA, which can potentially alter gene expression. Research on a related compound, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, demonstrated that it significantly inhibited both DNA and RNA synthesis. researchgate.net Furthermore, studies on other structurally similar dyes show that they can bind non-covalently to nucleic acids, leading to changes in their photophysical properties and confirming a strong interaction. nih.govmdpi.com

Modulation of Key Enzymes in Cancer Pathways (e.g., Topoisomerase, BCL6)

Quinolinone derivatives have been identified as modulators of key enzymes and proteins involved in cancer progression. wikipedia.orgnih.gov Topoisomerases are crucial enzymes that manage DNA tangles and supercoils during replication; their inhibition is a validated anticancer strategy. wikipedia.orgnih.gov Quinolones are known to target bacterial topoisomerases (DNA gyrase and topoisomerase IV), and some have been investigated as inhibitors of eukaryotic topoisomerases in cancer cells. wikipedia.orgnih.gov

Additionally, the 6-nitroquinolin-2(1H)-one scaffold has been utilized in the synthesis of inhibitors for B-cell lymphoma 6 (BCL6). researchgate.netacs.org BCL6 is a transcriptional repressor critical for the formation of germinal center B-cells, and its deregulation is implicated in lymphomas like Diffuse Large B-Cell Lymphoma (DLBCL). nih.govresearchgate.netacs.org Small molecules based on the quinolinone structure have been developed to disrupt the interaction between BCL6 and its corepressors, leading to cancer cell death. nih.govacs.org For example, 4-chloro-1-alkyl-6-nitroquinolin-2(1H)-one has served as a key intermediate in the synthesis of potent BCL6 inhibitors. acs.org

Antimicrobial Activity Evaluations

In addition to anticancer investigations, derivatives of this compound have been evaluated for their antimicrobial properties. The quinolone core is famously associated with antibacterial agents, and the introduction of a nitro group and other substituents can confer a broad spectrum of activity against various pathogens. Studies have shown that compounds derived from 6-nitro-4-hydroxy-2-quinolone possess moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. scholarsresearchlibrary.com For example, derivatives were tested against Escherichia coli, Bacillus cereus, Aspergillus niger, and Aspergillus flavus, with many showing promising results. scholarsresearchlibrary.comnih.gov The presence of an electron-withdrawing group like the nitro group (—NO2) is often observed to enhance biological activity. nih.gov

Table 2: Antimicrobial Screening of Selected 6-Nitroquinoline (B147349) Derivatives

| Compound Type | Test Organism | Activity Level | Source |

|---|---|---|---|

| Derivatives of 6-nitro-4-hydroxy-2-quinolone (VIa-d, VIIa-c) | Escherichia coli (Gram-negative) | Moderate to Good | scholarsresearchlibrary.com |

| Derivatives of 6-nitro-4-hydroxy-2-quinolone (VIa-d, VIIa-c) | Bacillus cereus (Gram-positive) | Moderate to Good | scholarsresearchlibrary.com |

| Derivatives of 6-nitro-4-hydroxy-2-quinolone (VIa-d, VIIa-c) | Aspergillus niger (Fungus) | Moderate to Good | scholarsresearchlibrary.com |

| Derivatives of 6-nitro-4-hydroxy-2-quinolone (VIa-d, VIIa-c) | Aspergillus flavus (Fungus) | Moderate to Good | scholarsresearchlibrary.com |

| 5-(2-(4-chlorophenyl)-6-nitroquinolin-4-yl)-1,3,4-oxadiazole-2-thiol (4c) | S. pyogenes (Gram-positive) | MIC = 25 µg/ml | |

| 5-(2-(4-chlorophenyl)-6-nitroquinolin-4-yl)-1,3,4-oxadiazole-2-thiol (4c) | S. aureus (Gram-positive) | MIC = 50 µg/ml | |

| 5-(2-(4-chlorophenyl)-6-nitroquinolin-4-yl)-1,3,4-oxadiazole-2-thiol (4c) | E. coli (Gram-negative) | MIC = 50 µg/ml |

Inhibition of Bacterial Growth (e.g., Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)

The antibacterial potential of quinolin-2(3H)-one scaffolds, particularly those with a nitro substitution, has been a subject of scientific inquiry. While direct studies on this compound are limited, research on its derivatives provides significant insights into their capacity to inhibit bacterial growth.

A study on newly synthesized 6-nitro-4-hydroxy-2-quinolone derivatives demonstrated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com Specifically, various synthesized derivatives were screened for their effectiveness against Escherichia coli and Bacillus cereus, with many compounds exhibiting moderate to good activity. scholarsresearchlibrary.com The presence of the nitro group at position 6 and a hydroxyl group at position 4 were noted as being important for both antibacterial and antifungal activities. scholarsresearchlibrary.com

Further research into quinoline-based furanones and their nitrogen analogues, which include a 6-nitro-2-chloroquinoline moiety, revealed significant antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. The study also tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com It was observed that compounds possessing an electron-withdrawing group, such as a nitro group (–NO2), were more biologically active. mdpi.com

Derivatives of 2-chloro-6-nitroquinoline (B1366723) have also been investigated. Chalcones and 1,5-benzothiazepines containing the 2-chloro-6-nitroquinoline nucleus were synthesized and evaluated for their antimicrobial properties. mdpi.com The cup plate agar (B569324) diffusion method was used to test these compounds against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com

The following table summarizes the antibacterial activity of some 6-nitroquinoline derivatives against various bacterial strains.

| Bacterial Strain | Compound Type | Activity Level | Reference |

| Escherichia coli | 6-nitro-4-hydroxy-2-quinolone derivatives | Moderate to good | scholarsresearchlibrary.com |

| Bacillus cereus | 6-nitro-4-hydroxy-2-quinolone derivatives | Moderate to good | scholarsresearchlibrary.com |

| Staphylococcus aureus | Quinoline based furanones | Significant | mdpi.com |

| Bacillus subtilis | Quinoline based furanones | Significant | mdpi.com |

| Pseudomonas aeruginosa | 2-chloro-6-nitroquinoline derivatives | Tested | mdpi.com |

Antifungal Properties (e.g., Aspergillus niger, Aspergillus flavus, Candida sp.)

Similar to its antibacterial properties, the antifungal activity of this compound is primarily understood through the study of its derivatives. The quinoline nucleus, especially when substituted with a nitro group, is a key pharmacophore in the development of antifungal agents.

Research on 6-nitro-4-hydroxy-2-quinolone derivatives has shown their efficacy against fungal strains. These compounds were tested against Aspergillus niger and Aspergillus flavus, with most showing moderate to good activity. scholarsresearchlibrary.com The study highlighted the importance of the nitro group at position 6 for this antifungal action. scholarsresearchlibrary.com

In another study, quinoline-based butenolides and their nitrogen analogues containing a 6-nitro-2-chloroquinoline core were evaluated for their antifungal properties against Aspergillus niger and Aspergillus flavus. mdpi.com The presence of the nitro group was again correlated with enhanced biological activity. mdpi.com

Furthermore, quinoxaline (B1680401) derivatives, which share structural similarities with quinolines, have demonstrated noteworthy effectiveness against various strains of Candida and Aspergillus. plos.org Specifically, 2-Chloro-3-hydrazinylquinoxaline showed variable efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, as well as against several Candida species. plos.org While not a direct derivative, this indicates the potential of related heterocyclic structures in antifungal applications. A separate study on 6-hydroxycinnolines also reported potent antifungal activity against Candida species. nih.gov

The table below summarizes the antifungal activity of some 6-nitroquinoline derivatives.

| Fungal Strain | Compound Type | Activity Level | Reference |

| Aspergillus niger | 6-nitro-4-hydroxy-2-quinolone derivatives | Moderate to good | scholarsresearchlibrary.com |

| Aspergillus flavus | 6-nitro-4-hydroxy-2-quinolone derivatives | Moderate to good | scholarsresearchlibrary.com |

| Aspergillus niger | Quinoline based butenolides | Tested | mdpi.com |

| Aspergillus flavus | Quinoline based butenolides | Tested | mdpi.com |

| Candida sp. | 6-hydroxycinnoline derivatives | Potent | nih.gov |

Enzyme Inhibition as a Biochemical Probe

General Enzyme Inhibition Mechanisms

Quinolinone derivatives can act as enzyme inhibitors through various mechanisms, making them valuable as biochemical probes. Their planar aromatic structure allows them to interact with enzyme active sites through non-covalent interactions such as π-π stacking, hydrophobic interactions, and hydrogen bonding.

One common mechanism of inhibition by quinoline-based compounds is interference with enzymes that act on DNA. For instance, some quinoline derivatives have been shown to inhibit DNA methyltransferases by intercalating into the DNA substrate, leading to conformational changes in the enzyme that prevent its catalytic activity. chemrxiv.org Other quinoline compounds can target bacterial enzymes like DNA gyrase, which is crucial for DNA replication. researchgate.net

In the context of other enzyme classes, the specific substitutions on the quinolinone ring play a critical role in determining the mode of inhibition. For example, in the case of acetylcholinesterase (AChE), quinolinone moieties can bind to the peripheral anionic site (PAS) of the enzyme, often through π-π stacking interactions. researchgate.netontosight.ai This can allosterically modulate the enzyme's activity or interfere with substrate binding at the catalytic active site (CAS). Kinetic studies, often employing Lineweaver-Burk plots, are used to determine the specific mechanism, such as competitive, non-competitive, or mixed inhibition. researchgate.netontosight.ai

Specific Enzyme Targets (e.g., Xanthine (B1682287) Oxidase, Alpha-glucosidase, Carbonic Anhydrase)

Xanthine Oxidase: The compound this compound has a direct link to xanthine oxidase. Studies have shown that in a side reaction separate from its main bioreductive metabolism, xanthine oxidase can convert 6-nitroquinoline to 6-nitroquinolin-2(1H)-one. missouri.edunih.gov This indicates an interaction between the quinoline structure and the active site of xanthine oxidase. While this specific reaction is a conversion rather than inhibition, many quinoline and quinazolinone derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. statpearls.comnih.govsemanticscholar.org For example, a series of 2-arylquinazolin-4(3H)-ones were evaluated for their xanthine oxidase inhibitory activity, with some compounds showing significant potency. statpearls.com

Alpha-glucosidase: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. frontiersin.org While there are limited data on the direct inhibition of alpha-glucosidase by 6-nitroquinolin-2(1H)-one, various quinoline derivatives have been identified as potent inhibitors. mdpi.com For instance, quinoline-oxadiazole Schiff base derivatives have shown significant α-glucosidase inhibitory activity. mdpi.com A study on 4-hydroxyquinolin-2(1H)-one bearing aryl hydrazone moieties also reported their potential as α-glucosidase inhibitors. mdpi.com The search for effective α-glucosidase inhibitors from natural and synthetic sources is ongoing, with plant-derived flavonoids, alkaloids, and phenolic compounds being of particular interest. researchgate.net

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. mdpi.com While direct inhibition by this compound has not been extensively reported, related heterocyclic compounds are known to inhibit these enzymes. For instance, sulfonamide derivatives are a well-known class of CA inhibitors. acs.org Studies on 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, which share a heterocyclic core, have shown inhibitory effects against human carbonic anhydrase I and II (hCA I and hCA II). nih.gov Similarly, Schiff bases incorporating a benzenesulfonamide (B165840) scaffold have been investigated as inhibitors of various CA isoforms. plos.org

Applications in Hypoxia-Selective Imaging and Fluorogenic Probes

Design of Hypoxia-Selective Imaging Agents and Prodrugs

The nitroaryl moiety is a crucial component in the design of hypoxia-selective imaging agents and prodrugs. missouri.edu This is because one-electron reductases, which are often overexpressed in the hypoxic (low oxygen) environments of solid tumors, can selectively reduce the nitro group to generate nitroso, hydroxylamino, and amino metabolites. missouri.edunih.gov This bioreductive activation provides a mechanism for targeting hypoxic cells.

The 6-nitroquinoline scaffold is particularly useful in this context. The non-fluorescent 6-nitroquinoline can be enzymatically converted under hypoxic conditions to the highly fluorescent 6-aminoquinoline (B144246). missouri.edunih.gov This "off-on" fluorescence switching makes it a valuable fluorogenic probe for detecting and imaging hypoxic regions in tumors. missouri.edu The enzymatic system responsible for this conversion can include one-electron reducing enzymes like xanthine/xanthine oxidase. missouri.edunih.gov

Furthermore, the hypoxia-selective reduction of the nitro group can be exploited in the design of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. In this case, a cytotoxic agent can be masked with a 6-nitroquinoline moiety. In the low-oxygen environment of a tumor, the nitro group is reduced, leading to the release of the active, cell-killing drug. chemrxiv.org This strategy aims to increase the therapeutic index of anticancer drugs by localizing their activity to the tumor site and minimizing damage to healthy, well-oxygenated tissues. The design of such prodrugs often involves linking the nitroaromatic trigger to the active drug via a carbamate (B1207046) or other cleavable linker that fragments upon reduction of the nitro group.

Generation of Fluorescent Metabolites for Hypoxia Detection

The selective reduction of nitroaromatic compounds under low-oxygen (hypoxic) conditions has positioned them as valuable tools for detecting and targeting hypoxic cells, a characteristic feature of solid tumors. researchgate.netnih.govrsc.org The compound 6-nitroquinoline is a pro-fluorescent substrate that, under hypoxic conditions, can be enzymatically converted into the fluorescent molecule 6-aminoquinoline. researchgate.netnih.gov This conversion is facilitated by one-electron reductases, such as xanthine/xanthine oxidase. researchgate.netnih.gov

The reduction process involves a series of one-electron steps, generating nitroso and hydroxylamino intermediates. researchgate.net It has been observed that the intermediate, 6-hydroxylaminoquinoline, is also fluorescent and is efficiently converted to 6-aminoquinoline only in a low-oxygen environment. researchgate.netnih.gov This highlights that multiple steps in the enzymatic conversion of nitroaryl compounds to their amino derivatives are sensitive to oxygen levels. researchgate.netnih.gov

Interestingly, in a side reaction separate from the main bioreductive pathway, xanthine oxidase can convert 6-nitroquinoline into 6-nitroquinolin-2(1H)-one. researchgate.netnih.gov The identification of such side products emphasizes the need for thorough metabolite analysis when characterizing hypoxia-selective probes. nih.gov These findings suggest that 6-nitroquinoline and its derivatives could serve as fluorogenic probes for identifying one-electron reductases and detecting hypoxia in tumor models. researchgate.netnih.gov

Development of Fluorogenic Reporters for Enzyme Activity

The enzymatic conversion of non-fluorescent or weakly fluorescent molecules into highly fluorescent products forms the basis for developing fluorogenic reporters for enzyme activity. In the context of this compound, its precursor, 6-nitroquinoline, has been investigated as a pro-fluorescent substrate for detecting microbial nitroreductases. researchgate.net The principle lies in the enzymatic reduction of the nitro group to an amino group, which results in a significant increase in fluorescence.

For instance, the non-fluorescent 6-nitroquinoline can be metabolized by enzymes like E. coli nitroreductase (NfsB) to the fluorescent 6-aminoquinoline. google.com This transformation allows for the detection of nitroreductase expression in cell cultures. google.com The development of such fluorogenic probes is not limited to nitroreductases. Reporter molecules like WH-15 have been designed to generate the fluorescent 6-aminoquinoline upon cleavage by phospholipase C (PLC) isozymes, enabling the monitoring of their activity. researchgate.net This approach has broad applications, from imaging enzyme activity in living cells to high-throughput screening for enzyme inhibitors. researchgate.net

The key features of these reporters are their ability to selectively respond to specific enzyme activity and produce a measurable change in fluorescence. acs.orgnih.gov The design of such probes often involves incorporating a "trigger" that is recognized by the target enzyme and a "reporter" moiety, in this case, a precursor to the fluorescent 6-aminoquinoline.

Antiparasitic Activity Studies (e.g., against Leishmania infantum, Trypanosoma brucei brucei)

Derivatives of the 8-nitroquinolin-2(1H)-one scaffold have shown promising in vitro activity against kinetoplastid parasites, including Leishmania infantum and Trypanosoma brucei brucei. nih.govird.fr Structure-activity relationship (SAR) studies have highlighted the critical role of the nitro group and its interaction with the lactam function for antiparasitic activity. nih.govird.fr This interaction influences the redox potential of the molecules, a key factor in their bioactivation by parasitic nitroreductases (NTRs). nih.gov

For instance, a study on 31 derivatives of 8-nitroquinolin-2(1H)-one revealed that compounds with a redox potential above -0.6 V were active against L. infantum. nih.gov However, this direct correlation was not observed for T. b. brucei. nih.gov One particular derivative, compound 22 , demonstrated both antileishmanial and antitrypanosomal activity with low cytotoxicity. nih.gov This compound was found to be selectively bioactivated by the type 1 nitroreductases of L. donovani and T. b. brucei. nih.gov

Further pharmacomodulation studies on the 8-nitroquinolin-2(1H)-one core have led to the identification of potent and selective antitrypanosomal compounds. ird.fr For example, the introduction of a bromine atom at the 6-position of the quinolinone ring resulted in a derivative with an EC50 value of 12 nM against T. b. brucei trypomastigotes. ird.fr These findings underscore the potential of the nitroquinolinone scaffold in the development of new antiparasitic agents. mdpi.comuzh.chresearchgate.net

| Compound | Target Organism | Activity (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index |

|---|---|---|---|---|

| Compound 22 (8-nitroquinolin-2(1H)-one derivative) | L. infantum | 7-25 µM | Low | - |

| Compound 22 (8-nitroquinolin-2(1H)-one derivative) | T. b. brucei | 2-25 µM | Low | - |

| 6-bromo-8-nitroquinolin-2(1H)-one derivative | T. b. brucei | 12 nM | - | - |

| Hybrid 9c | L. infantum | 7.54 µM | 45.82 µM | 6.1 |

| Hybrid 10c | T. brucei | 11.17-31.68 µM | >40 µM | >3.6 |

In Vitro Pharmacokinetic Research (e.g., microsomal stability, protein binding)

The evaluation of in vitro pharmacokinetic properties is a crucial step in early drug discovery to assess the potential of a compound to become a viable drug candidate. bioline.org.br Key parameters include microsomal stability and plasma protein binding. nih.gov

Microsomal stability assays determine the metabolic stability of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes. nih.gov A study on a derivative of 8-nitroquinolin-2(1H)-one, compound 22 , revealed good in vitro microsomal stability, with a half-life of over 40 minutes. nih.gov This suggests that the compound is not rapidly metabolized, which is a favorable characteristic for maintaining therapeutic concentrations in the body. researchgate.net

Plasma protein binding is another critical parameter, as only the unbound fraction of a drug is generally considered to be pharmacologically active. The equilibrium dialysis method is commonly used to determine the extent of protein binding. nih.gov Compound 22 was found to have a high binding affinity to human albumin (92%). nih.gov While high protein binding can sometimes limit the free drug concentration, it can also serve as a reservoir and prolong the drug's duration of action.

These in vitro ADME (absorption, distribution, metabolism, and excretion) studies provide valuable insights into the drug-like properties of a compound and help guide further optimization efforts in the drug development process. bioline.org.brresearchgate.net

| Compound | Parameter | Result |

|---|---|---|

| Compound 22 (8-nitroquinolin-2(1H)-one derivative) | Microsomal Stability (Half-life) | > 40 minutes |

| Compound 22 (8-nitroquinolin-2(1H)-one derivative) | Human Albumin Binding | 92% |

Structure Activity Relationship Sar Studies of 6 Nitroquinolin 2 3h One and Its Derivatives

Impact of Substituent Position and Electronic Effects on Biological Activity

The position and electronic nature of substituents on the quinolinone ring system significantly influence the biological activity of these derivatives. For instance, the introduction of electron-withdrawing groups at specific positions can enhance the oxidant character of the molecule, which is often crucial for its mechanism of action, particularly in antiparasitic applications. acs.org

Research has shown that even minor structural changes, such as altering the position of a hydroxyl group, can affect properties like hydrogen-bonding capacity and lipophilicity, which in turn can alter receptor affinity and metabolic processing. mdpi.com For example, in a series of 4-hydroxy-1H-quinolin-2-ones, substitution at the C-6 position was found to positively influence the inhibition of the oxygen-evolving-rate (OER) in spinach chloroplasts. mdpi.com The lipophilicity of these compounds also showed a parabolic relationship with their biological activity. mdpi.com

In the context of anticancer activity, modifications to the quinolinone core have been explored to improve potency. For example, introducing a methyl group at the 3-position of the quinolinone ring was shown to induce a rotational change in the N-ethyl group at the 4-position, impacting its interaction with the target protein. nih.gov Furthermore, constraining the 3- and 4-substituents into a fused ring system was investigated to better occupy the binding pocket of the target. nih.gov

The following table summarizes the impact of different substituents on the biological activity of quinolinone derivatives based on various studies.

| Substituent/Modification | Position | Effect on Biological Activity | Target/Assay | Reference |

| Electron-withdrawing groups | 6 | Increased oxidant character, enhanced antiparasitic activity | Trypanosoma brucei and cruzi | acs.org |

| Hydroxyl group | Varies | Affects hydrogen-bonding, lipophilicity, receptor affinity | General | mdpi.com |

| Various substituents | 6 | Positively influenced OER inhibition | Spinach chloroplasts | mdpi.com |

| Methyl group | 3 | Induced conformational changes in adjacent substituents | BCL6 protein | nih.gov |

| Fused ring (constraining 3- and 4-substituents) | 3 and 4 | Aimed to improve binding pocket occupancy | BCL6 protein | nih.gov |

Role of the Nitro Group and Lactam Function in Bioactivity

The nitro group and the lactam function are critical pharmacophoric features for the biological activity of many quinolinone derivatives, particularly in the context of antimicrobial and antiparasitic agents. The nitro group often acts as a bio-reductive "warhead," requiring activation by specific enzymes, such as nitroreductases (NTRs), which are present in certain pathogens but absent in mammalian cells. acs.orgnih.gov This selective activation contributes to the compound's therapeutic window.

The reduction of the nitro group by NTRs generates reactive nitroso and hydroxylamine (B1172632) metabolites that are cytotoxic to the target organism. acs.org The redox biochemistry of the nitro group is therefore central to the biological activity of these compounds. nih.gov The chemical and physical properties of the nitro group, including its electron-withdrawing ability, polarity, and capacity to form hydrogen bonds, all contribute to its crucial role. nih.gov

The lactam function, a cyclic amide, is also essential. Studies have highlighted the importance of the interaction between the nitro group and the lactam function for conferring suitable redox potentials necessary for biological activity. acs.orgresearchgate.net Derivatives lacking the nitro group have been shown to be inactive, confirming its key role. acs.org Similarly, modification of the lactam, such as O-methylation, can lead to a loss of activity, underscoring the importance of the lactam's structural integrity and its interaction with the nitro group. acs.org

Influence of Intramolecular Hydrogen Bonding on Redox Potential and Activity

Intramolecular hydrogen bonding (IHB) can significantly influence the physicochemical properties and, consequently, the biological activity of 6-nitroquinolin-2(3H)-one derivatives. Specifically, an intramolecular hydrogen bond between the nitro group and the lactam function has been identified as a key factor in modulating the redox potential of these molecules. researchgate.netcore.ac.uk

This IHB is responsible for a significant positive shift in the redox potential compared to analogues where this bond is absent. researchgate.netcore.ac.uk The formation of IHB has been shown to be decisive in the charge-transfer thermodynamics of related nitroaromatic compounds. researchgate.netresearchgate.net This alteration of the redox potential is crucial for the bioactivation of these compounds by parasitic nitroreductases, which is a key step in their antiparasitic mechanism of action. acs.org

The presence of an IHB can stabilize the molecule's conformation, which can also impact its interaction with biological targets. mdpi.com In essence, the IHB fine-tunes the electronic properties of the molecule, making it a more suitable substrate for the target enzymes and thereby enhancing its biological activity.

Modulation of Redox Potentials for Enhanced Biological Action

The modulation of redox potentials is a key strategy for enhancing the biological action of nitroaromatic compounds like this compound. The antiparasitic activity of these compounds often relies on their bioactivation by nitroreductases (NTRs) within the target organism. acs.org The efficiency of this enzymatic reduction is directly related to the redox potential of the nitroaromatic compound. nih.gov

By strategically introducing different substituents onto the quinolinone scaffold, it is possible to modulate the molecule's redox potential. For example, the introduction of electron-withdrawing groups at position 6 of the quinolinone scaffold has been shown to increase the oxidant character of the derivatives, facilitating their bioactivation by NTRs. acs.org This approach has led to the development of derivatives with significantly improved antitrypanosomal activity. acs.org

Conversely, derivatives with unsuitable redox potentials, often due to the absence of key structural features like the nitro group or the intramolecular hydrogen bond between the nitro and lactam functions, exhibit poor or no biological activity. acs.org Therefore, an "electrochemistry-guided" approach, where the redox potentials of synthesized derivatives are measured and correlated with their biological activity, has proven to be a powerful tool in the rational design of more potent agents. acs.orgresearchgate.net

Pharmacophore Identification and Lead Optimization

The process of pharmacophore identification and lead optimization is central to the development of new drugs based on the this compound scaffold. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For many quinolinone derivatives with antiparasitic activity, the key pharmacophoric elements include the nitro group and the lactam function, along with the specific electronic and steric properties of the quinolinone ring. acs.orgresearchgate.netnih.gov

Once a pharmacophore is identified, lead optimization involves systematically modifying the structure of a "hit" or "lead" compound to improve its potency, selectivity, and pharmacokinetic properties. This process often involves synthesizing and evaluating a library of derivatives with various substituents at different positions of the quinolinone scaffold. nih.govnih.gov

For example, starting from an initial 8-nitroquinolin-2(1H)-one pharmacophore, pharmacomodulation studies at position 4 and an electrochemistry-guided work led to the identification of new, more potent derivatives. acs.org Similarly, a pharmacophore-based strategy was used to design and synthesize a series of quinoline (B57606) and quinolinone derivatives as inhibitors of NADPH oxidases (NOXs). nih.gov

The following table illustrates the lead optimization process for a series of antiparasitic 8-nitroquinolin-2(1H)-one derivatives.

| Compound/Derivative | Modification | Impact on Activity | Reference |

| 8-nitroquinoline (B147351) | - | Initial hit | researchgate.net |

| 8-nitroquinolin-2(1H)-one | Introduction of lactam function | Established the pharmacophore | acs.orgresearchgate.net |

| 3-bromo-8-nitroquinolin-2(1H)-one | Bromination at position 3 | Improved activity | acs.org |

| 6-trifluoromethyl-8-nitroquinolin-2(1H)-one | Introduction of EWG at position 6 | Greatly improved antitrypanosomal activity | acs.org |

Investigation of Ligand-Receptor Interactions (e.g., 5-HT3 receptor)

Derivatives of the quinoline and quinolinone scaffold have also been investigated for their interaction with various receptors, including the 5-HT3 receptor, which is a ligand-gated ion channel and an important therapeutic target. nih.govacs.org Structure-activity relationship studies have been conducted to understand how these compounds bind to the receptor and to develop high-affinity ligands. nih.govacs.org